Stereospecific Epimerization by Human AMACR: (2R)- vs (2S)-2-methyltetradecanoyl-CoA
Human alpha-methylacyl-CoA racemase (AMACR) catalyzes the interconversion of (2R)- and (2S)-2-methyltetradecanoyl-CoA with high efficiency, while showing no activity toward 3-methyl-branched or linear-chain acyl-CoAs [1]. The enzyme accepts a wide range of 2-methylacyl-CoAs with chain lengths >C10, including both (2R)- and (2S)-2-methyltetradecanoyl-CoA [2]. This stereospecific processing is essential for channeling branched-chain fatty acids into peroxisomal β-oxidation [3].
| Evidence Dimension | Enzyme substrate specificity |
|---|---|
| Target Compound Data | Active substrate for AMACR |
| Comparator Or Baseline | 3-methyl-branched acyl-CoAs: no activity; Linear-chain acyl-CoAs: no activity |
| Quantified Difference | Qualitative discrimination: substrate vs non-substrate |
| Conditions | Human liver AMACR assay, pH 7-8 optimal |
Why This Matters
Confirms that (2R)-2-methyltetradecanoyl-CoA is a physiologically relevant substrate, while straight-chain or 3-methyl analogs are not metabolically equivalent.
- [1] Schmitz W, Albers C, Fingerhut R, Conzelmann E. Purification and characterization of an alpha-methylacyl-CoA racemase from human liver. Eur J Biochem. 1995 Aug 1;231(3):815-22. View Source
- [2] KEGG ENZYME: 5.1.99.4 alpha-methylacyl-CoA racemase. View Source
- [3] Subcellular localization and physiological role of alpha-methylacyl-CoA racemase. Bioscience Reports. View Source
